(2,6-Difluoro-3,5-dimethoxyphenyl)methanol
Overview
Description
(2,6-Difluoro-3,5-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H10F2O3 It is characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol typically involves the reduction of methyl 2,6-difluoro-3,5-dimethoxybenzoate. One common method includes the use of lithium borohydride in tetrahydrofuran (THF) as the reducing agent. The reaction is carried out at room temperature over several days, with additional portions of lithium borohydride added to ensure complete reduction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-3,5-dimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can potentially lead to the formation of the corresponding alkane.
Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms or methoxy groups.
Major Products
Oxidation: Produces 2,6-difluoro-3,5-dimethoxybenzaldehyde or 2,6-difluoro-3,5-dimethoxybenzoic acid.
Reduction: Leads to the formation of 2,6-difluoro-3,5-dimethoxyphenylmethane.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,6-Difluoro-3,5-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The methoxy groups can also influence the compound’s solubility and membrane permeability, affecting its overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-3,5-dimethoxybenzaldehyde
- 2,6-Difluoro-3,5-dimethoxybenzoic acid
- 2,6-Difluoro-3-methoxyphenylboronic acid
- 2,4-Difluoro-1-methoxybenzene
Uniqueness
(2,6-Difluoro-3,5-dimethoxyphenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both fluorine and methoxy groups can enhance its reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2,6-difluoro-3,5-dimethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3,12H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWMGIQEJSZJLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)CO)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593834 | |
Record name | (2,6-Difluoro-3,5-dimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208434-90-5 | |
Record name | (2,6-Difluoro-3,5-dimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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